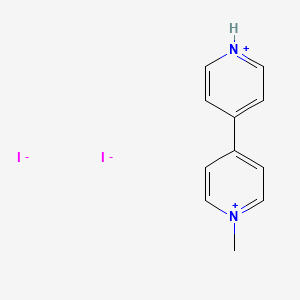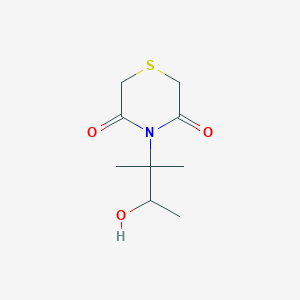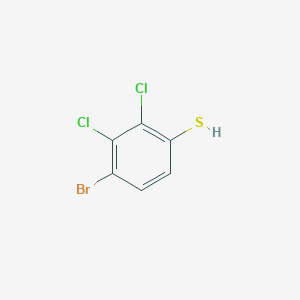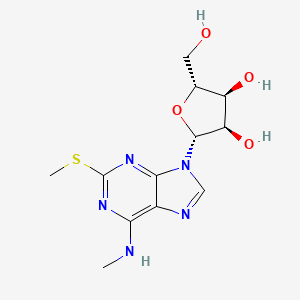
N6-Methyl-2-methylthioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Methyl-2-methylthioadenosine is a modified nucleoside with the molecular formula C12H17N5O4S and a molecular weight of 327.36 g/mol . This compound is a derivative of adenosine, where the adenine base is modified with a methyl group at the N6 position and a methylthio group at the 2 position. It is known for its presence in various RNA molecules and plays a significant role in post-transcriptional modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N6-Methyl-2-methylthioadenosine can be synthesized from adenosine through a series of chemical reactions. One common method involves the use of 2-chloro-N-methyladenosine and dimethyl carbonate . The reaction typically proceeds under mild conditions, with the presence of a base to facilitate the methylation and thiolation processes.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process includes protection and deprotection steps to ensure the selective modification of the adenine base. The overall yield and purity of the compound are optimized through careful control of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N6-Methyl-2-methylthioadenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, reverting to a simpler nucleoside.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides .
Scientific Research Applications
N6-Methyl-2-methylthioadenosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: The compound is involved in the regulation of gene expression through its role in RNA modifications.
Medicine: Research has shown that this compound plays a role in various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of novel therapeutics and diagnostic tools.
Mechanism of Action
N6-Methyl-2-methylthioadenosine exerts its effects through post-transcriptional modifications of RNA. The methylation and thiolation of the adenine base influence RNA stability, splicing, and translation. . These interactions play a crucial role in regulating gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: Similar to N6-Methyl-2-methylthioadenosine but lacks the methylthio group.
2-Methylthioadenosine: Lacks the N6-methyl group but contains the methylthio group.
Uniqueness
This compound is unique due to the presence of both the N6-methyl and 2-methylthio groups. This dual modification provides distinct chemical and biological properties, making it a valuable compound for studying RNA modifications and their effects on cellular functions .
Properties
Molecular Formula |
C12H17N5O4S |
|---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-13-9-6-10(16-12(15-9)22-2)17(4-14-6)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
PHFMCMDFWSZKGD-IOSLPCCCSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


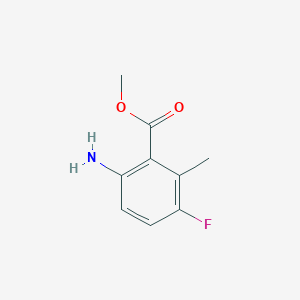
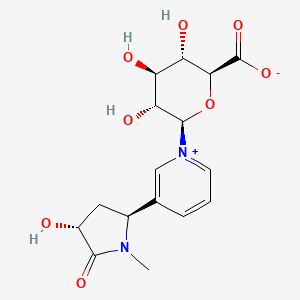
![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
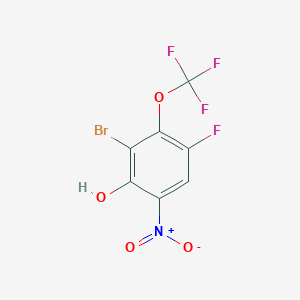
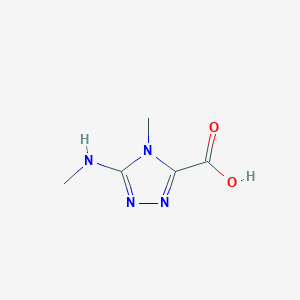
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
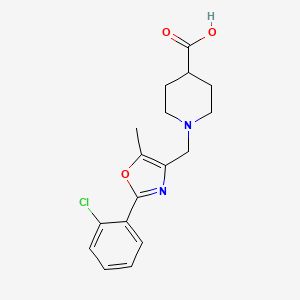
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)
